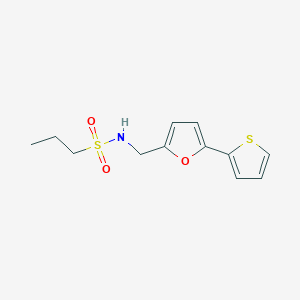

3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

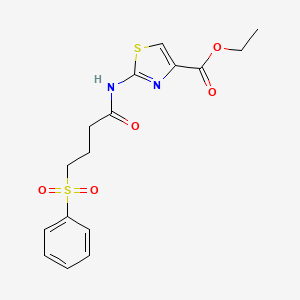

“3-(4,5-Dimethyl-1,2,4-triazol-3-yl)propanenitrile” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied. They are often synthesized by the reaction of ester ethoxycarbonylhydrazones with primary amines . The influence of metal ions, the state of metal salt, and ligands on the sterilization ability of Metalorganic frameworks (MOFs) to effectively achieve sterilization has also been investigated .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,4-triazole ring . The InChI code for this compound is 1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 .Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives have been widely studied. For instance, the reaction of 1,2,4-triazole with various reagents can lead to the formation of different heterocyclic compounds with various biological applications .科学的研究の応用

Catalysis and Materials Science

Transition metal phosphides have emerged as a promising class of catalysts, showing high activity and stability. The synthesis and characterization of diverse arsenic compounds, including methylated and thiolated species, highlight the compound's potential in fine chemical synthesis and as a modifier for composite solid propellants. Such applications are essential for developing more efficient and environmentally friendly chemical processes and materials for energy production and storage.

Transition Metal Phosphide Catalysts : The review by Oyama et al. (2009) discusses a new class of hydroprocessing catalysts, the transition metal phosphides, which display excellent performance in hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes, surpassing the activity of promoted sulfides. The unique physical properties of these catalysts, resembling ceramics while retaining metallic characteristics, contribute to their efficiency in chemical transformations Oyama et al., 2009.

Synthesis and Characterization of Methylated and Thiolated Arsenic Species : Highlighting the importance of authentic arsenic compounds in environmental and health research, Cullen et al. (2016) review the synthesis and characterization of over a dozen arsenic compounds not commercially available. This work is crucial for understanding arsenic's environmental fate and health effects, offering insights into safer and more sustainable chemical practices Cullen et al., 2016.

Nanomaterials in Composite Solid Propellants : The catalytic effect of nanomaterials in composite solid propellants is summarized by Vara et al. (2019), indicating that nanomaterials such as nanometal, mixed oxide, and binary and ternary ferrites can significantly enhance the performance of composite solid propellants. This research underscores the potential of nanotechnology in improving the efficiency and environmental impact of energetic materials Vara et al., 2019.

Environmental Safety and Sustainability

Research on the partial oxidation of propane and propylene to organic compounds over mixed metal oxides offers insights into more sustainable chemical processes with reduced environmental impacts. The studies on the environmental and health implications of methylated arsenicals provide a comprehensive understanding of arsenic's metabolism, disposition, and risk assessment, critical for ensuring public health and safety.

Partial Oxidation of Propane and Propylene : Bettahar et al. (1996) analyze the literature on the partial oxidation of propane to valuable organic compounds over mixed metal oxides. This review underscores the importance of achieving a balance between acid-base and redox properties on the oxide surface for selective product formation, highlighting pathways for more environmentally friendly chemical manufacturing Bettahar et al., 1996.

Methylated Arsenicals in Risk Assessment : Cohen et al. (2006) critically review the metabolism, carcinogenicity, and risk assessment of methylated arsenicals, providing essential insights into the implications for human health. This review supports a nonlinear dose-response relationship for arsenicals' biological processes, contributing to more accurate risk assessments and public health policies Cohen et al., 2006.

将来の方向性

The future research directions could involve further investigations on this scaffold to harness its optimum antibacterial potential. Moreover, rational design and development of novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

特性

IUPAC Name |

3-(4,5-dimethyl-1,2,4-triazol-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4/c1-6-9-10-7(11(6)2)4-3-5-8/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCIKPCZXMGFJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2596785.png)

![1-{[1-(4-butoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2596786.png)

![6-Chloro-N-[2-(dimethylamino)ethyl]-N-(oxolan-2-ylmethyl)pyridine-2-carboxamide](/img/structure/B2596789.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-(quinolin-5-yl)propanamide](/img/structure/B2596791.png)

![3,4-dimethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2596794.png)

![3-Fluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2596795.png)

![3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2596797.png)